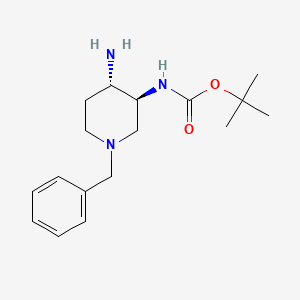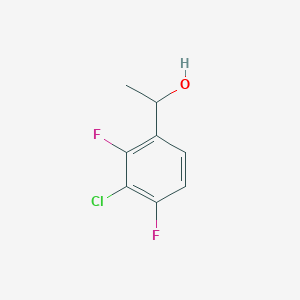
1-(3-Chloro-2,4-difluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2,4-difluorophenyl)ethanol is a chiral compound with significant importance in the pharmaceutical industry. It is a key intermediate in the synthesis of various drugs, including ticagrelor, an anticoagulant used to prevent thrombotic events in patients with acute coronary syndromes . The compound is characterized by its unique structure, which includes a chlorinated and difluorinated phenyl ring attached to an ethanol moiety.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-Chloro-2,4-difluorophenyl)ethanol typically involves the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. This reduction can be achieved using various methods, including chemical and biocatalytic approaches. A common chemical method involves the use of oxazaborolidine as the reducing agent, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods: In industrial settings, biocatalytic processes are often preferred due to their eco-friendly nature and high enantioselectivity. Ketoreductases (KREDs) are commonly used enzymes for this purpose. For instance, ChKRED20 has been shown to catalyze the reduction of the ketone precursor with excellent stereoselectivity (>99% ee). Mutants of ChKRED20, such as L205A, have been developed to enhance the enzyme’s activity and stability, allowing for efficient production of the desired chiral alcohol .
化学反応の分析
Types of Reactions: 1-(3-Chloro-2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: As mentioned, the reduction of the ketone precursor to the alcohol is a key reaction.
Substitution: The phenyl ring can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used in chemical reductions, while biocatalytic reductions use enzymes like KREDs.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: 2-chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: this compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Chloro-2,4-difluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: As an intermediate in drug synthesis, it is crucial for producing pharmaceuticals like ticagrelor.
作用機序
The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)ethanol primarily involves its role as an intermediate in drug synthesis. In the case of ticagrelor, the compound undergoes further chemical transformations to form the active drug, which then acts as a P2Y12 receptor antagonist. This inhibition prevents platelet aggregation, thereby reducing the risk of thrombotic events .
類似化合物との比較
1-(3,4-Difluorophenyl)ethanol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
1-(3-Chloro-4-fluorophenyl)ethanol: Similar structure but with a different fluorine substitution pattern.
1-(3-Chloro-2-fluorophenyl)ethanol: Another closely related compound with a different fluorine substitution pattern.
Uniqueness: 1-(3-Chloro-2,4-difluorophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable as an intermediate in the synthesis of specific pharmaceuticals like ticagrelor .
特性
分子式 |
C8H7ClF2O |
|---|---|
分子量 |
192.59 g/mol |
IUPAC名 |
1-(3-chloro-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4,12H,1H3 |
InChIキー |
MBEJMEMNJUHHKK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=C(C=C1)F)Cl)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


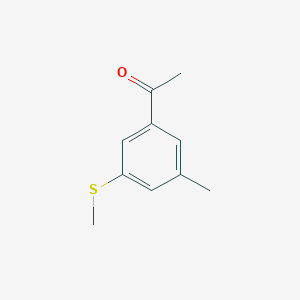
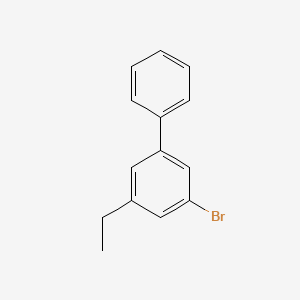
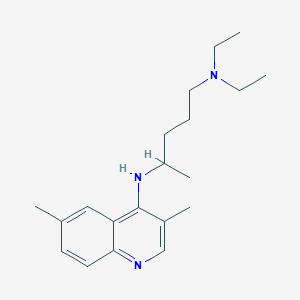
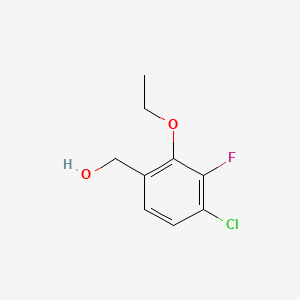
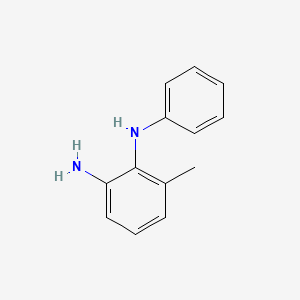
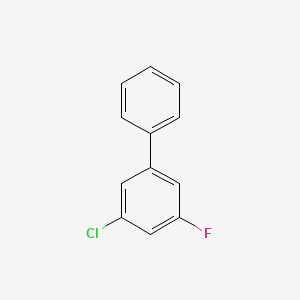
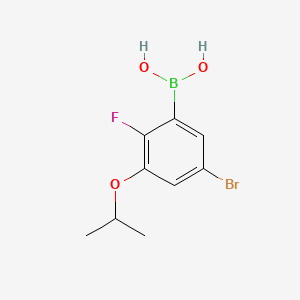
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
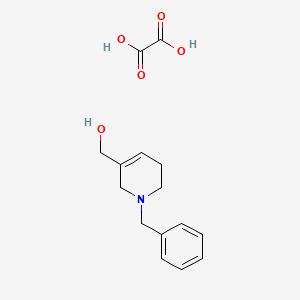

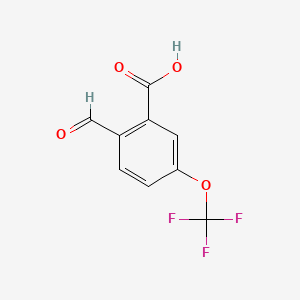
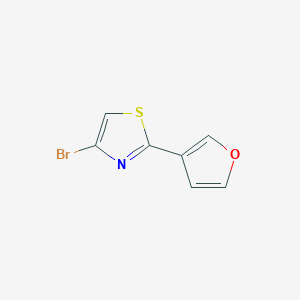
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
